Product packaging for DL-Homocysteine-d4(Cat. No.:)

DL-Homocysteine-d4

Cat. No.: B1145503
M. Wt: 139.21 g/mol
InChI Key: FFFHZYDWPBMWHY-LNLMKGTHSA-N
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Description

DL-Homocysteine-d4, also known as this compound, is a useful research compound. Its molecular formula is C4H9NO2S and its molecular weight is 139.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2S B1145503 DL-Homocysteine-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHZYDWPBMWHY-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Stable Isotope Labeling in Investigating Metabolic Fluxes and Biochemical Pathways

Stable isotope labeling is a powerful technique that underpins metabolic flux analysis (MFA), a cornerstone of systems biology. researchgate.net By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (like deuterium (B1214612), ¹³C, or ¹⁵N), researchers can introduce a "tag" that allows them to track the molecule's journey through various biochemical reactions within a cell or organism. researchgate.net This approach is fundamental to understanding metabolic fluxes—the rates of turnover of metabolites in a biochemical network. acs.org

Unlike simply measuring metabolite concentrations, which provides a static snapshot, isotope labeling allows for the measurement of the dynamic activity of metabolic pathways. researchgate.net This provides mechanistic explanations for changes in metabolite levels observed in different physiological or pathological states. The use of stable isotope tracers, such as DL-Homocysteine-3,3,4,4-D4, in conjunction with analytical techniques like mass spectrometry, permits the accurate measurement of metabolite turnover and the determination of entire pathway fluxes in both in vitro and in vivo settings.

The Role of Deuterated Compounds As Internal Standards and Tracers in Quantitative Biology

Deuterated compounds, a specific class of stable isotope-labeled molecules, are invaluable in quantitative biology, primarily serving two critical functions: as internal standards and as metabolic tracers.

As internal standards, deuterated compounds are particularly crucial for quantitative analysis using mass spectrometry. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the endogenous compound. waters.com DL-Homocysteine-3,3,4,4-D4 is frequently used for this purpose in the quantification of homocysteine in biological samples like plasma and dried blood spots. lcms.czoup.comnih.gov Its use helps to correct for variability during sample preparation, injection, and ionization, thereby ensuring the accuracy and precision of the measurement. waters.com

As metabolic tracers, deuterated compounds like DL-Homocysteine-3,3,4,4-D4 are introduced into biological systems to follow the transformation of a specific molecule. In studies of methionine metabolism, for instance, researchers have used deuterium-labeled homocysteine to trace its fate, revealing how it is redirected towards different pathways, such as the transsulfuration pathway for glutathione (B108866) synthesis, under specific conditions like methionine stress in cancer cells. researchgate.net

An Overview of Dl Homocysteine 3,3,4,4 D4 As a Reference Material and Research Probe

Strategies for Deuterium Incorporation at the 3,3,4,4 Positions

The synthesis of DL-Homocysteine-3,3,4,4-D4 requires the specific placement of four deuterium atoms on the carbon backbone. This is achieved through carefully designed chemical synthesis routes or by leveraging hydrogen/deuterium exchange reactions.

Chemical Synthesis Approaches for Deuterated Homocysteine Precursors

A primary strategy for synthesizing DL-Homocysteine-3,3,4,4-D4 involves the use of deuterated precursors. The synthesis often starts from a molecule that already contains the deuterium atoms in the desired positions or can be readily deuterated before being converted into the final homocysteine structure.

One common precursor is a deuterated homocysteine thiolactone. For instance, the synthesis can involve reacting 3-amino-4,4,5,5-tetradeuteriothiolan-2-one (B13416321) with hydrochloric acid. vulcanchem.com This approach builds the core structure with deuterium already incorporated. The synthesis of such precursors is a critical step, often involving multi-step organic synthesis pathways starting from simpler, commercially available deuterated building blocks.

Another approach involves the use of deuterated methanol (B129727) (CD3OD) or acetone-d6 (B32918) as a deuterium source in catalyzed reactions. wipo.intnih.gov For example, a method for preparing S-(methyl-D3)homocysteine uses deuterated iodomethane, which is synthesized from deuterated methanol. wipo.int While this example illustrates deuteration at the S-methyl group, similar principles can be applied to introduce deuterium at the carbon backbone by selecting appropriate starting materials and reaction conditions.

The choice of synthetic route often depends on the desired isotopic purity, yield, and scalability of the process.

Deuteration through Hydrogen/Deuterium Exchange Reactions

Hydrogen/Deuterium (H/D) exchange reactions offer a more direct method for introducing deuterium into a molecule. These reactions typically involve treating the substrate with a deuterium source, such as heavy water (D2O), in the presence of a catalyst.

Catalytic H/D exchange reactions can be highly regioselective. For instance, organic photocatalysts like thioxanthone or anthraquinone (B42736) have been used for the highly regioselective deuteration of α-thio C(sp3)-H bonds using D2O as the deuterium source. chemrxiv.org While this method targets the position adjacent to the sulfur atom, other catalytic systems can be employed to target the C3 and C4 positions. For example, transition metal catalysts can facilitate H/D exchange at specific carbon centers. mdpi.com The efficiency and regioselectivity of these reactions depend on factors such as the choice of catalyst, solvent, and reaction temperature. nih.gov

Stereochemical Considerations in DL-Homocysteine Synthesis

The "DL" designation indicates that the final product is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The synthesis must be designed to produce this mixture, or if an enantiomerically pure product is initially formed, it must be racemized.

Methods for Racemic Mixture Preparation

Many chemical syntheses of amino acids naturally produce a racemic mixture because the reactions lack stereochemical control. For example, the synthesis starting from racemic homocysteine thiolactone will yield DL-homocysteine upon hydrolysis. nih.govresearchgate.net The use of racemic starting materials, such as DL-5-(2-methylthioethyl)hydantoin in microbial conversions, is another common strategy to obtain the DL-form of the amino acid. echemi.com

When a synthesis might favor one enantiomer, specific racemization steps can be introduced. For instance, α-amino-ε-caprolactam racemase is an enzyme that can be used to racemize homocysteine. nih.gov

Enzymatic Resolution Techniques for Enantiomeric Purity (e.g., L-acylase hydrolysis)

While the target compound is a racemic mixture, it is relevant to understand the methods used to separate enantiomers, as these techniques are often employed in the quality control and characterization of related chiral compounds. Enzymatic resolution is a powerful technique for separating racemic mixtures.

One of the most common methods is the use of acylase enzymes, such as L-acylase from Aspergillus oryzae. echemi.com This process involves first acetylating the racemic amino acid to produce N-acetyl-DL-homocysteine. The L-acylase then selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding the free L-homocysteine and leaving the N-acetyl-D-homocysteine unreacted. bristol.ac.uk The resulting mixture of L-homocysteine and N-acetyl-D-homocysteine can then be separated based on their different chemical properties. bristol.ac.uk The isolated N-acetyl-D-homocysteine can be chemically hydrolyzed to yield D-homocysteine.

Other enzymes, such as D-amino acid oxidase, can also be used in deracemization processes to selectively act on the D-enantiomer. researchgate.net

Characterization of Isotopic Enrichment and Chemical Purity

After synthesis, it is crucial to verify the isotopic enrichment and chemical purity of the DL-Homocysteine-3,3,4,4-D4. This is typically achieved using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. By comparing the mass spectrum of the deuterated compound to its unlabeled counterpart, the degree of deuterium incorporation can be accurately quantified. rsc.org Techniques like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS) are often used. nih.govnih.govnist.gov For instance, in LC/MS analysis, the protonated molecules of unlabeled homocysteine and the D4-labeled version would appear at m/z 136 and 140, respectively. nist.gov High-resolution mass spectrometry (HR-MS) can provide even more precise mass measurements to confirm the elemental composition and isotopic distribution. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. 1H NMR is used to confirm the absence of proton signals at the deuterated positions (3 and 4), which verifies the location of the deuterium labels. vulcanchem.comrsc.org 2H (Deuterium) NMR can be used to directly observe the deuterium signals, further confirming their presence and location. 13C NMR can also show changes in the signals for the deuterated carbons.

The chemical purity is assessed to ensure that the sample is free from starting materials, byproducts, or other impurities. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are standard for purity analysis. nih.gov The combination of these analytical techniques ensures the quality and integrity of the synthesized DL-Homocysteine-3,3,4,4-D4. The stability of the labeled compound is also an important consideration, and it is often recommended to store it at low temperatures, such as frozen, to maintain its integrity over time. cdnisotopes.com

Below is a table summarizing the analytical techniques used for characterization:

Analytical TechniquePurposeKey Findings
Mass Spectrometry (MS, GC/MS, LC/MS)Determination of isotopic enrichment and molecular weight.Confirms the mass shift corresponding to the four deuterium atoms (e.g., m/z 140 for [M+H]+). Allows for the calculation of isotopic purity (typically >98 atom % D). vulcanchem.comcdnisotopes.com
¹H Nuclear Magnetic Resonance (¹H NMR)Confirmation of deuterium location.Absence of proton signals at the 3,3,4,4-positions. vulcanchem.comrsc.org
High-Performance Liquid Chromatography (HPLC)Assessment of chemical purity.Separates the target compound from any impurities, allowing for quantification of chemical purity (typically >95%). nih.gov

Assessment of Deuterium Atom % D

The isotopic integrity of DL-Homocysteine-3,3,4,4-D4 is a critical parameter for its use as an internal standard in quantitative bioanalysis. The percentage of deuterium incorporation and its specific location within the molecule must be precisely determined to ensure accuracy in mass spectrometry-based applications. The primary analytical techniques employed for this assessment are Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

HDX-MS is a powerful method for confirming the level of deuterium incorporation. thermofisher.com In a typical HDX-MS experiment, the deuterated compound is analyzed to determine its mass-to-charge ratio (m/z), which is then compared to the non-deuterated analogue. nih.gov The mass shift of 4 Daltons for DL-Homocysteine-3,3,4,4-D4 allows for its unambiguous detection. Advanced fragmentation techniques within mass spectrometry, such as Electron Transfer Dissociation (ETD), are preferred over Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD). thermofisher.com ETD is a non-ergodic fragmentation method that minimizes "deuterium scrambling," a phenomenon where deuterium atoms migrate along the peptide backbone during analysis, which could lead to inaccurate localization of the isotopes. thermofisher.com This ensures that the deuterium atoms are confirmed to be at the intended 3 and 4 positions.

| UPLC-MS | Quantifies the percentage of the deuterated species relative to any residual non-deuterated compound. nih.gov | Determines the deuterium incorporation level, often achieving 85-95% or higher. nih.gov |

Evaluation of Chemical Purity for Research Applications

For DL-Homocysteine-3,3,4,4-D4 to be effective as an internal standard in research and clinical mass spectrometry, its chemical purity must be exceptionally high. isotope.comisotope.com The presence of chemical impurities, including the non-deuterated form or other related compounds, can interfere with analytical measurements and compromise the accuracy of quantitative results. nih.gov Therefore, rigorous evaluation of chemical purity is a standard part of the quality control process for this compound.

The most common methods for purity assessment are chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov These methods separate the deuterated homocysteine from potential impurities before detection, allowing for precise quantification of the main component. Stable-isotope dilution (SID) LC-MS/MS is considered a gold standard for providing the highest possible analytical specificity in quantitative biomarker analysis. nih.gov

Commercial suppliers of research-grade DL-Homocysteine-3,3,4,4-D4 typically guarantee a high level of chemical purity, often 95% or greater, with many specifying purity levels of 98% or higher. lgcstandards.comshoko-sc.co.jp This ensures that the vast majority of the material consists of the desired deuterated compound. It is important to note that even with high chemical purity, analytical challenges can arise. For instance, a slight difference in chromatographic retention time between the deuterated standard and the endogenous, non-deuterated analyte can sometimes occur, potentially leading to differential ionization suppression or enhancement, which must be accounted for in the analytical method validation. nih.gov

Table 2: Typical Purity Specifications for Research-Grade DL-Homocysteine-3,3,4,4-D4

Parameter Specification Analytical Relevance Source(s)
Chemical Purity ≥95% - 98% Ensures minimal interference from other chemical entities in analytical assays. lgcstandards.comisotope.comisotope.comshoko-sc.co.jp
Isotopic Purity (Atom % D) ≥98% Guarantees a high proportion of the labeled isotope, crucial for accurate quantification using mass spectrometry. lgcstandards.com

| Form | Neat/Solid | The compound is typically supplied as a solid for stability and accurate weighing. | isotope.comisotope.com |

Mass Spectrometry (MS)-Based Quantification

Mass spectrometry has become a primary technique for the quantitative analysis of endogenous molecules like homocysteine due to its high sensitivity and specificity. researchgate.net The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in MS.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for the absolute quantification of analytes in complex mixtures. The methodology involves the addition of a known amount of an isotopically labeled version of the analyte of interest, such as DL-Homocysteine-3,3,4,4-D4, to the sample at the beginning of the analytical process. researchgate.net This "isotope-labeled" internal standard is chemically identical to the endogenous analyte but has a different mass due to the presence of heavy isotopes (in this case, deuterium). isotope.comisotope.comlgcstandards.com

By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard, it is possible to accurately determine the concentration of the analyte. researchgate.net This approach effectively corrects for any sample loss during preparation and for variations in instrument response, leading to highly precise and accurate results. waters.com DL-Homocysteine-3,3,4,4-D4 is an ideal internal standard for the quantification of total homocysteine in biological matrices like plasma and serum. waters.comoup.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method Development and Validation

The coupling of ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive and specific platform for the analysis of homocysteine. d-nb.info The development and validation of these methods are critical to ensure reliable and reproducible results. researchgate.net

Effective chromatographic separation is essential to resolve homocysteine from other components in the sample matrix that could interfere with the analysis. The choice of column chemistry, mobile phase composition, and gradient elution profile are all critical parameters that are optimized during method development. oup.com For the analysis of homocysteine, reversed-phase columns, such as C8 or C18, are commonly employed. oup.comnih.gov

The mobile phase often consists of a mixture of an aqueous solvent (containing an acid like formic acid to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. nih.govlcms.cz A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to achieve optimal separation and peak shape. oup.comnih.gov The use of ion-pairing reagents can also be employed to improve the retention of polar compounds like homocysteine on the column. oup.com

Table 1: Example of Optimized Chromatographic Conditions for Homocysteine Analysis

Parameter Condition
Column UPLC BEH C8 oup.com
Mobile Phase A 0.5% HFBA/0.1% FA in water oup.com
Mobile Phase B 0.5% HFBA/0.1% FA in acetonitrile oup.com
Flow Rate 0.5 mL/min oup.com
Gradient 3% B for 0.5 min, increased to 50% B from 0.5 to 2 min, then returned to 3% B oup.com
Column Temperature 30°C oup.com
Injection Volume 5 µL oup.com

The mass spectrometer settings are optimized to ensure maximum sensitivity and specificity for the detection of both homocysteine and its deuterated internal standard, DL-Homocysteine-3,3,4,4-D4. Electrospray ionization (ESI) in the positive ion mode is a commonly used technique to generate protonated molecular ions of homocysteine ([M+H]+). tandfonline.com

In tandem mass spectrometry, a technique called Selected Reaction Monitoring (SRM) is employed for quantification. unina.it This involves selecting the precursor ion (the protonated molecule) in the first mass analyzer, fragmenting it in a collision cell, and then selecting a specific product ion in the second mass analyzer. unina.it This process significantly enhances the specificity of the analysis. The collision energy used to fragment the precursor ion is a critical parameter that is optimized to produce the most abundant and stable product ions. tandfonline.com

For homocysteine, the precursor ion is m/z 136.1, and a common product ion is m/z 90.1. nih.gov For the internal standard, DL-Homocysteine-3,3,4,4-D4, the precursor ion is m/z 140.1, and the corresponding product ion is m/z 94.1. nih.govnih.gov

Table 2: Optimized Mass Spectrometry Parameters for Homocysteine and DL-Homocysteine-3,3,4,4-D4

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Homocysteine 136.1 90.1 Positive ESI nih.gov
DL-Homocysteine-3,3,4,4-D4 140.1 94.1 Positive ESI nih.govnih.gov

Biological samples such as plasma and serum are complex matrices containing numerous substances that can interfere with the ionization of the analyte in the mass spectrometer. researchgate.net This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. nih.gov Additionally, losses of the analyte can occur during the various steps of sample preparation, such as protein precipitation and extraction. lcms.cz

The use of DL-Homocysteine-3,3,4,4-D4 as an internal standard is crucial for mitigating these issues. oup.comlcms.cz Since the internal standard is added to the sample at the very beginning of the workflow and behaves almost identically to the endogenous homocysteine throughout the entire analytical process, any signal suppression or enhancement due to matrix effects, as well as any losses during sample preparation, will affect both the analyte and the internal standard to the same extent. waters.com By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively cancelled out, leading to a highly accurate and reliable measurement of the true homocysteine concentration. oup.comlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Reference Method Comparisons

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the quantification of homocysteine and is often considered a reference method. waters.com In GC-MS analysis, the sample must first be derivatized to make the analytes volatile enough for gas chromatography. nih.gov

DL-Homocysteine-3,3,4,4-D4, or its dimer form DL-homocystine-d8, is also employed as an internal standard in GC-MS methods to ensure accuracy. nih.govnist.gov The use of GC-MS with an isotope-labeled internal standard provides a high level of precision and is often used to validate and compare with other analytical methods, such as HPLC and immunoassays. nih.govnih.govresearchgate.netbiochemia-medica.com This comparison is vital for ensuring the interchangeability and reliability of results across different laboratory settings and analytical platforms. researchgate.net

Table 3: GC-MS Parameters for Homocysteine Analysis

Parameter Description
Derivatization Agent N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) nist.gov
Internal Standard DL-homocystine-d8 nist.gov
Monitored Ions (m/z) 420/424 and 318/322 nist.gov
Column 30-meter capillary column (e.g., 5% phenylmethylpolysiloxane) nist.gov

Applications in High-Throughput Metabolomic Analysis

In high-throughput metabolomics, which involves the comprehensive analysis of a large number of metabolites, DL-Homocysteine-3,3,4,4-D4 is instrumental for precise quantification. scribd.comeurisotop.com This stable isotope-labeled compound is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by mass spectrometry. thalesnano.com This property is fundamental to its role as an internal standard, correcting for variations that can occur during sample preparation and analysis. eurisotop.comthalesnano.com

Targeted metabolomics focuses on the quantification of a specific group of metabolites, such as amino acids. In this context, DL-Homocysteine-3,3,4,4-D4 is employed to accurately measure the concentration of homocysteine in biological samples. ismrm.orgfrontiersin.org For instance, in studies involving amino acid profiling in plasma, a known amount of DL-Homocysteine-3,3,4,4-D4 is added to the sample. oup.com By comparing the signal intensity of the labeled standard to the unlabeled endogenous homocysteine, a precise concentration can be determined. buchem.com This approach is crucial for studying the kinetics of multiple amino acids simultaneously, as different amino acids can be distinguished by chromatography prior to mass spectrometry analysis. eurisotop.com

For accurate quantification, a calibration curve is essential. oup.com This is generated by preparing a series of standards with known concentrations of unlabeled homocysteine, each spiked with a constant amount of DL-Homocysteine-3,3,4,4-D4. oup.com The ratio of the analytical signal of the analyte to the internal standard is then plotted against the concentration of the analyte. A study on the determination of homocysteine in rat plasma demonstrated the generation of a linear calibration curve over a concentration range of 0.5–100 mmol/L, achieving a correlation coefficient greater than 0.99. oup.com

Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. The use of DL-Homocysteine-3,3,4,4-D4 facilitates the assessment of key validation parameters.

Linearity: As mentioned, the use of the deuterated standard helps establish a linear relationship between the instrument response and the analyte concentration over a defined range. oup.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For a UPLC/MS method using DL-Homocysteine-3,3,4,4-D4, the LOD for homocysteine was reported as 0.15 mmol/L and the LOQ as 0.5 mmol/L. oup.com

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. In the same study, the method showed an intra-day and inter-day precision of less than 10% and an accuracy between 93.7% and 98.7%. oup.com The inter-day precision over 5 days was between 3% and 8%. oup.com

Table 1: Analytical Method Validation Parameters for Homocysteine Quantification using DL-Homocysteine-3,3,4,4-D4

ParameterValue
Linearity Range0.5–100 mmol/L
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.15 mmol/L
Limit of Quantification (LOQ)0.5 mmol/L
Intra-day and Inter-day Precision (%RSD)< 10%
Inter-day Precision (5 days, %RSD)3–8%
Accuracy93.7–98.7%

Data sourced from a study on homocysteine determination in rat plasma. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying metabolic processes. frontiersin.org The use of stable isotope-labeled compounds, including deuterated molecules, has significantly advanced the capabilities of NMR in this field. simsonpharma.com

Deuterium (²H) NMR spectroscopy is a valuable tool for tracing the metabolic fate of molecules in biological systems. escholarship.org Due to the low natural abundance of deuterium (0.016%), administering a deuterium-labeled compound like DL-Homocysteine-3,3,4,4-D4 results in a strong signal with minimal background interference. escholarship.orgwikipedia.org This allows researchers to track the absorption, distribution, and metabolism of the labeled molecule. simsonpharma.com While ²H NMR has a similar chemical shift range to proton NMR, its resolution is lower. wikipedia.org However, it is particularly useful for verifying the effectiveness of deuteration. wikipedia.org

In biomolecular NMR, deuterium labeling is a key strategy for studying the structure and dynamics of large molecules like proteins. nih.govutoronto.ca While specific applications of DL-Homocysteine-3,3,4,4-D4 in biomolecular NMR are not extensively detailed in the provided context, the general principles of using deuterated amino acids are relevant. Deuteration simplifies complex NMR spectra of large biomolecules, which can be crucial for structure determination. google.com By selectively incorporating deuterium-labeled amino acids, researchers can reduce spectral overlap and obtain clearer structural information. nih.govgoogle.com This technique enhances sensitivity in NMR spectra and aids in understanding the behavior of molecules within biological systems. simsonpharma.com

Experimental Research Models Employing Dl Homocysteine 3,3,4,4 D4

In Vitro Cellular Systems

In vitro models provide a controlled environment to study specific cellular functions without the complexities of a whole organism. DL-Homocysteine-3,3,4,4-D4 is employed in these systems as a tracer to investigate fundamental cellular processes related to homocysteine.

Understanding how cells manage homocysteine levels is crucial, as accumulation is linked to cellular toxicity. Human cells possess transport systems designed to export excess homocysteine into the extracellular space to prevent intracellular buildup. nih.gov Studies using isolated cell types, such as HeLa cells and hepatoma (liver) cells, have been instrumental in characterizing these transport mechanisms.

By introducing DL-Homocysteine-3,3,4,4-D4 into the cell culture medium, researchers can precisely measure the rate of its uptake. For example, investigations in HeLa cells have shown that homocysteine uptake is mediated primarily by specific amino acid transporters, including system A and glutamate (B1630785) transporters. nih.gov In contrast, hepatoma cells exhibit a significantly lower capacity for homocysteine uptake, suggesting that liver cells may play a minor role in clearing homocysteine from the circulation. nih.gov The use of the D4 isotope allows for the clear differentiation between the experimentally introduced homocysteine and the homocysteine produced internally by the cells, providing unambiguous data on transport kinetics.

Elevated homocysteine levels, a condition known as hyperhomocysteinemia, are associated with a range of pathologies. nih.govnih.gov In vitro studies using DL-Homocysteine-3,3,4,4-D4 help to uncover the specific biochemical changes that occur within cells when they are exposed to high concentrations of this amino acid. The labeled compound allows researchers to confirm that the observed effects are a direct consequence of the added homocysteine.

Key research findings include:

Stimulation of Cholesterol Production: In human hepatoma (HepG2) cells, exposure to homocysteine was found to significantly increase the production and secretion of total cholesterol. nih.gov This effect was linked to a marked elevation in the activity of HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.gov

Induction of Oxidative Stress: Prolonged exposure of cells to homocysteine has been shown to induce significant genotoxic stress and a substantial increase in the production of Reactive Oxygen Species (ROS), which can damage cellular components like DNA. nih.gov

Neurotransmitter Modulation: In rat cortical slices, DL-homocysteine demonstrated a dual effect on the production of kynurenic acid, an antagonist of glutamate receptors. It enhanced production at lower concentrations and was inhibitory at higher concentrations, highlighting its complex role in neurochemical regulation. nih.gov

These studies utilize the deuterated form to trace the metabolic fate of the exogenous homocysteine and directly link it to the resulting cellular responses.

Cell TypeBiochemical Response to Homocysteine ExposureKey FindingReference
Human Hepatoma (HepG2) CellsCholesterol MetabolismIncreased production and secretion of cholesterol and apolipoprotein B100. nih.gov nih.gov
Various Cell LinesOxidative StressTime-dependent increase in Reactive Oxygen Species (ROS) and DNA fragmentation. nih.gov nih.gov
Rat Cortical SlicesNeurotransmitter SynthesisConcentration-dependent dual effect (enhancement and inhibition) on kynurenic acid production. nih.gov nih.gov

DL-Homocysteine-3,3,4,4-D4 is a valuable reagent in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). medchemexpress.comnih.gov SILAC is a powerful method used in quantitative proteomics to determine differences in protein abundance between different cell populations. nih.gov

In a typical SILAC experiment, one population of cells is grown in a normal "light" culture medium, while another is grown in a "heavy" medium where a standard amino acid is replaced by its stable isotope-labeled counterpart. nih.govthermofisher.com When studying homocysteine-related pathways, DL-Homocysteine-3,3,4,4-D4 can be used in the "heavy" medium. As cells grow and divide, they incorporate this labeled amino acid into all newly synthesized proteins.

After the experimental treatment, the "light" and "heavy" cell populations are mixed, and their proteins are analyzed by mass spectrometry. Because the D4-labeled homocysteine adds a known mass difference (+4 Daltons) to the peptides containing it, the mass spectrometer can distinguish between the proteins from the two cell populations and accurately quantify their relative abundance. thermofisher.com This approach allows for the precise measurement of changes in the proteome in response to a specific stimulus or disease state.

StepDescriptionRole of DL-Homocysteine-3,3,4,4-D4
1. LabelingTwo cell populations are cultured. One in "light" medium and the other in "heavy" medium.Serves as the "heavy" amino acid, incorporated into the proteome of one cell population.
2. MixingThe "light" and "heavy" cell lysates are combined in a 1:1 ratio.Its presence differentiates the "heavy" proteins from the "light" ones.
3. AnalysisThe combined protein mixture is analyzed by mass spectrometry.Creates a predictable mass shift in peptides, allowing for relative quantification.

In Vivo Animal Models

Animal models are indispensable for studying complex physiological and pathological processes in a whole-organism context. DL-Homocysteine-3,3,4,4-D4 is used in these models to trace metabolic flux and quantify proteomic changes in response to various genetic or dietary manipulations.

Stable Isotope Labeling in Mammals (SILAM) is an extension of the SILAC principle to whole organisms, typically rodents. nih.gov In SILAM, an animal is fed a specialized diet in which an amino acid is completely replaced with its heavy isotope-labeled version until all of its tissues and proteins are labeled. nih.gov

The tissues from this fully labeled "heavy" animal then serve as a highly accurate internal standard. nih.gov For proteomic or metabolomic analysis, tissue from the heavy SILAM animal is mixed with the corresponding tissue from an unlabeled "light" experimental animal (e.g., a disease model). By analyzing the mixed sample with a high-resolution mass spectrometer, researchers can precisely quantify thousands of proteins or metabolites, comparing the disease state to the healthy control. DL-Homocysteine-3,3,4,4-D4 and related labeled precursors are used in these studies to investigate the dynamics of metabolic pathways involving one-carbon metabolism. isotope.comisotope.com

To simulate human conditions of hyperhomocysteinemia, researchers use animal models where homocysteine metabolism is intentionally disrupted. nih.gov This can be achieved through two primary approaches:

Dietary Intervention: Animals are fed diets specifically formulated to induce high homocysteine levels. This is often accomplished by creating a deficiency in essential cofactors like folate, vitamin B6, and vitamin B12, or by providing an excess of methionine, the precursor to homocysteine. nih.govnih.gov

Genetic Knockout Models: Animals are genetically engineered to lack key enzymes involved in homocysteine metabolism, such as cystathionine (B15957) β-synthase (CBS). nih.gov

In these perturbed models, administering a dose of DL-Homocysteine-3,3,4,4-D4 acts as a metabolic tracer. By tracking the appearance of the deuterium (B1214612) label in various downstream metabolites, scientists can map the flow of homocysteine through the body's metabolic pathways. This allows them to identify metabolic bottlenecks, quantify the activity of alternative compensatory pathways, and better understand the systemic consequences of impaired homocysteine processing.

Analysis of Homocysteine and Metabolites in Animal Biofluids (e.g., Rat Plasma) and Tissues

DL-Homocysteine-3,3,4,4-D4 serves as a critical internal standard in the quantitative analysis of homocysteine and its related metabolites in animal biofluids and tissues. clearsynth.com Its use is particularly prominent in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. oup.comnih.gov The principle of this application lies in stable isotope dilution, where a known quantity of the deuterated standard is added to a biological sample at an early stage of preparation. nih.gov Because DL-Homocysteine-3,3,4,4-D4 is chemically identical to the naturally occurring homocysteine, it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, due to its higher mass, it can be distinguished from the endogenous analyte by the mass spectrometer. nih.gov This allows for accurate correction of any analyte loss that may occur during the sample workup process, thereby ensuring high precision and accuracy in the final measurement. clearsynth.com

In studies involving animal models, such as rats, this methodology is essential for determining the concentration of total homocysteine (tHcy) in plasma. oup.comresearchgate.net For the analysis, plasma samples typically undergo a reduction step to release homocysteine from its protein-bound and disulfide forms. Following reduction and protein precipitation, the sample is analyzed by LC-MS/MS. springernature.com The deuterated internal standard, DL-Homocysteine-3,3,4,4-D4, is used to construct a calibration curve against which the endogenous homocysteine concentration is measured. oup.com

Research on transgenic rat models for human tauopathies has successfully employed this method to analyze plasma homocysteine levels. The use of DL-Homocysteine-3,3,4,4-D4 as an internal standard in an ultra-performance liquid chromatography-mass spectrometry (UPLC/MS) method yielded excellent linearity and sensitivity for detecting physiological concentrations of homocysteine. oup.com Similar methodologies have been applied to measure homocysteine in various rat tissues, such as the liver, cerebrum, and cerebellum, providing insights into the tissue-specific distribution and metabolism of this amino acid. nih.gov

Below is a table summarizing the validation parameters of an LC-MS/MS method for homocysteine determination in rat plasma using DL-Homocysteine-3,3,4,4-D4 as an internal standard. oup.com

ParameterResult
Linearity Range0.5–100 mmol/L
Regression Coefficient (r²)> 0.99
Limit of Detection (LOD)0.15 mmol/L
Limit of Quantification (LOQ)0.5 mmol/L
Accuracy93–98%
Inter-day Precision (%RSD)3–8%

This table presents data from a validated UPLC/MS method for the analysis of total homocysteine in rat plasma, which utilized DL-Homocysteine-3,3,4,4-D4 as an internal standard. oup.com

Tracing Amino Acid Turnover and Protein Synthesis in Animal Models

Stable isotope-labeled amino acids, including deuterated forms like DL-Homocysteine-3,3,4,4-D4, are invaluable tools for investigating amino acid turnover and protein synthesis rates in vivo within animal models. researchgate.netnih.gov These experimental models permit invasive approaches that are necessary to study the complex metabolism of amino acids in specific tissues, a feat that cannot be replicated in vitro. nih.gov By introducing a labeled compound into an animal's system, researchers can trace its metabolic fate, including its incorporation into newly synthesized proteins and its conversion into other metabolites. researchgate.net

While direct studies detailing the use of DL-Homocysteine-3,3,4,4-D4 for tracing protein synthesis are not prominently available, the principle is well-established with other labeled amino acids and analogous compounds. For instance, studies have used carbon-13 labeled methionine ([1-¹³C]-methionine) to evaluate 'in vivo' homocysteine metabolic turnover. researchgate.net In such experiments, the labeled methionine is infused, and the subsequent appearance of labeled [1-¹³C]-homocysteine is quantified over time. A deuterated internal standard, such as DL-[3,3,3',3',4,4,4',4'-²H₈]-homocystine, is employed in the gas chromatography/mass spectrometry (GC/MS) analysis to ensure the precision of the quantification. researchgate.net This allows for the calculation of the rate of appearance (turnover) of homocysteine from its precursor, methionine.

The following table illustrates hypothetical data from a tracer study in an animal model designed to measure amino acid turnover, showcasing the type of measurements where a deuterated internal standard is crucial for accuracy.

Time Point (minutes)Plasma [¹³C]-Homocysteine Concentration (µmol/L)Tissue Protein-Bound [¹³C]-Homocysteine (nmol/g tissue)
00.000.0
302.5 ± 0.35.2 ± 0.6
604.8 ± 0.510.1 ± 1.1
906.5 ± 0.714.8 ± 1.5
1207.2 ± 0.819.5 ± 2.0

This table represents hypothetical data from an in vivo stable isotope tracer study. The accurate quantification of the labeled homocysteine at each time point would rely on mass spectrometry analysis using a deuterated internal standard like DL-Homocysteine-3,3,4,4-D4.

Emerging Research Directions and Future Perspectives

Integration of Deuterated Homocysteine with Multi-Omics Technologies

The era of multi-omics, which aims to provide a comprehensive and systematic view of biological systems, is increasingly reliant on tools that can add a dynamic dimension to static measurements. Stable isotopes like DL-Homocysteine-3,3,4,4-D4 are critical in this regard, enabling researchers to trace the flow of metabolites through interconnected pathways and assess their impact on the proteome and other molecular layers. By combining different types of omics data, multi-omics can reveal novel insights into the molecular basis of diseases and drug responses.

In metabolomics, the use of stable isotopic tracers is essential for moving beyond simple snapshots of metabolite concentrations to a dynamic map of metabolite traffic, or metabolic flux. eurisotop.com While standard metabolomics can identify changes in metabolite levels, it cannot distinguish whether an elevated level is due to increased production or decreased consumption. eurisotop.com Isotopic tracers like DL-Homocysteine-3,3,4,4-D4 resolve this ambiguity, allowing for the quantification of pathway activities (i.e., metabolic fluxes). eurisotop.com

Recent studies have begun to employ deuterated homocysteine for metabolic flux analysis. For instance, researchers have used 3,3,4,4,-D4-DL-homocystine in isotope tracing experiments with breast cancer cells to study the metabolic response when methionine is replaced by homocysteine in culture medium. biorxiv.org Such studies are crucial for understanding phenomena like "methionine dependence" in cancer cells, where they fail to grow when methionine is substituted with homocysteine, a trait linked to the activity of the B12-dependent enzyme methionine synthase (MTR). biorxiv.org By tracing the labeled homocysteine, researchers can quantify its conversion to methionine and its incorporation into other metabolic pathways, providing a clearer picture of the metabolic rewiring in cancer. biorxiv.org High-resolution metabolomics, coupled with mass spectrometry, further enables the identification of novel biomarkers related to homocysteine metabolism, such as L-homocysteine sulfinic acid, in disease states. nih.gov

Proteins are in a constant state of synthesis and degradation, a process known as protein turnover. nih.gov Understanding the dynamics of protein turnover is crucial, as changes in protein abundance can result from modulation of either synthesis or degradation rates. nih.govstjude.org Stable isotope-labeled amino acids have been fundamental to these studies since their inception, allowing for the direct measurement of protein production and loss. nih.gov

DL-Homocysteine-3,3,4,4-D4 is categorized as a valuable tool for these types of investigations, serving as an amino acid indicator for protein turnover studies. isotope.com In a technique known as dynamic Stable Isotope Labeling by Amino acids in Cell culture (dynamic SILAC), cells are supplied with a labeled amino acid, and its incorporation into newly synthesized proteins is monitored over time using mass spectrometry. nih.gov This approach allows for the precise calculation of synthesis and degradation rates for thousands of proteins simultaneously. By applying this methodology, researchers can determine if changes in protein levels observed in disease states, such as cancer or neurodegenerative disorders, are due to altered synthesis, degradation, or a combination of both. nih.govstjude.org

Development of Novel Tracing and Quantification Methods

The accuracy of metabolic studies hinges on the precise quantification of analytes. DL-Homocysteine-3,3,4,4-D4 and its corresponding oxidized form, D8-homocystine, serve as ideal internal standards for mass spectrometry-based quantification due to their chemical similarity to the natural analyte, ensuring they behave identically during sample extraction, derivatization, and ionization. thermofisher.comnih.gov

A variety of advanced analytical methods have been developed that rely on these deuterated standards. These methods typically involve a reduction step, where various forms of homocysteine in plasma (e.g., protein-bound, dimerized homocystine) are converted to free homocysteine, followed by analysis. thermofisher.comthermofisher.com

Key methods include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique, offering high sensitivity and specificity. waters.comwaters.comnih.gov The method monitors the transition of the parent ion (m/z 136 for homocysteine) to a specific product ion (m/z 90), and a corresponding transition for the deuterated standard (m/z 140 to m/z 94). waters.comnih.gov This approach requires minimal sample volume and can be automated for high-throughput analysis. waters.comwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS): Considered a reference method by some, GC-MS involves derivatizing the homocysteine to make it volatile before analysis. nih.govresearchgate.net One protocol uses 2-mercaptoethanol (B42355) for reduction and then derivatizes the sample to form a bis-tert-butyldimethylsilyl derivative. researchgate.net

Liquid Chromatography-High-Resolution Accurate Mass Spectrometry (LC-HRAM-MS): This technique, utilizing technologies like the Orbitrap mass spectrometer, provides highly accurate and reliable quantification. thermofisher.com It uses Parallel Reaction Monitoring (PRM) for detection, further enhancing specificity. thermofisher.com

These methods demonstrate excellent performance, with high precision (intra- and inter-assay CVs often below 5%) and accuracy, making them suitable for clinical research and routine analysis. thermofisher.comnih.govthermofisher.com

Comparison of Mass Spectrometry-Based Methods for Homocysteine Quantification Using Deuterated Standards
MethodKey FeaturesInternal Standard UsedSample Preparation NotesInstrumentation ExampleReference
LC-MS/MSHigh throughput, minimal sample volume, no derivatization required.[(2)H(8)]-homocystine (reduced to (2)H(4)-homocysteine)Reduction with D,L-dithiothreitol (DTT), protein precipitation.Quattro micro Tandem MS; Applied Biosystems API 4000 waters.comwaters.comnih.gov
GC-MSHigh precision, considered a reference method.[3,3,3',3',4,4,4',4'-2H8]homocystineReduction (e.g., with 2-mercaptoethanol), alkylation, and derivatization (e.g., to tert-butyldimethylsilyl derivative).Not specified in detail nih.govresearchgate.net
LC-HRAM-MSHigh accuracy and reproducibility, uses Parallel Reaction Monitoring (PRM).D8-homocystine (reduced to d4-homocysteine)Reduction step followed by protein precipitation.Q Exactive Plus hybrid quadrupole-Orbitrap MS thermofisher.com

Elucidation of Complex Intermediary Metabolism in Biological Systems

DL-Homocysteine-3,3,4,4-D4 is an invaluable tracer for mapping the intricate network of intermediary metabolism. isotope.com Homocysteine sits (B43327) at a critical junction of several key pathways, most notably one-carbon metabolism, which is essential for biosynthesis, amino acid homeostasis, and epigenetic maintenance. nih.govfrontiersin.org This metabolic network involves the transfer of one-carbon units in processes supported by folate and other B vitamins. nih.govmdpi.com

By introducing labeled homocysteine into a biological system, researchers can trace its fate through its two primary metabolic routes:

Remethylation: Homocysteine is converted back to methionine. This reaction is a cornerstone of the methionine cycle and is crucial for generating S-adenosylmethionine (SAM), the universal methyl donor for countless biological reactions, including DNA and histone methylation. nih.govmdpi.com

Transsulfuration: Homocysteine is irreversibly converted to cysteine via a series of enzymatic steps. This pathway is vital for the synthesis of glutathione (B108866), a major cellular antioxidant.

Disruptions in one-carbon metabolism, which can be caused by genetic factors or nutritional deficiencies, often lead to elevated homocysteine levels and are implicated in numerous diseases, including cardiovascular disease, cancer, and neurodegenerative disorders like Parkinson's and Alzheimer's disease. frontiersin.orgnih.gov Using DL-Homocysteine-3,3,4,4-D4 as a tracer allows scientists to quantitatively assess the flux through these pathways under various physiological and pathological conditions, providing deep insights into the underlying mechanisms of disease. eurisotop.combiorxiv.org

Q & A

Q. What are the primary applications of DL-Homocysteine-3,3,4,4-D4 in experimental biochemistry?

DL-Homocysteine-3,3,4,4-D4 is a deuterated isotopologue used to:

  • Track metabolic pathways : The deuterium labeling enables precise tracing of homocysteine metabolism in in vitro and in vivo studies, particularly in sulfur amino acid flux analysis .
  • Serve as an internal standard in mass spectrometry (LC-MS/MS) for quantifying unlabeled homocysteine, glutathione (GSH), and oxidized glutathione (GSSG) in biological samples. Calibration curves are generated using isotopically labeled standards to minimize matrix effects and improve accuracy .
  • Study neurotoxicity mechanisms : It mimics the behavior of endogenous homocysteine, which is implicated in disrupting kynurenic acid production and neuronal function in model systems .

Q. How should researchers handle DL-Homocysteine-3,3,4,4-D4 to ensure safety and stability?

  • Storage : Store at -20°C or below in airtight, light-protected containers to prevent oxidation of the thiol group .
  • Safety protocols : Follow GHS hazard guidelines (skin/eye irritation, organ toxicity) by wearing gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of dust .
  • Waste disposal : Neutralize with sand or vermiculite before disposal in approved hazardous waste facilities to prevent environmental contamination .

Q. What analytical techniques are most effective for characterizing DL-Homocysteine-3,3,4,4-D4 purity and isotopic enrichment?

  • Nuclear Magnetic Resonance (NMR) : Confirms deuterium incorporation at positions 3,3,4,4 using ²H-NMR or ¹H-NMR (deuterium splitting patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (139.21 g/mol) and isotopic purity (≥98 atom% D) .
  • Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 210–220 nm) separates deuterated and non-deuterated species to assess purity .

Advanced Research Questions

Q. How can DL-Homocysteine-3,3,4,4-D4 resolve contradictions in homocysteine metabolism studies?

Discrepancies in homocysteine flux data often arise from:

  • Matrix interference : Endogenous homocysteine in biological samples can skew results. Using deuterated standards corrects for ion suppression/enhancement in LC-MS/MS .
  • Isotope effects : Deuterium may slightly alter reaction kinetics (e.g., transsulfuration pathways). Control experiments comparing labeled vs. unlabeled compounds are critical .
  • Species-specific differences : Neurotoxicity observed in canine models (kynurenic acid inhibition) may not translate to humans. Cross-validation using human cell lines is recommended .

Q. What experimental design considerations are essential for using DL-Homocysteine-3,3,4,4-D4 in metabolic flux analysis?

  • Dosing strategy : Optimize deuterated:non-deuterated ratios (e.g., 1:10) to avoid isotopic saturation while maintaining detection sensitivity .
  • Time-course sampling : Collect samples at multiple time points to capture dynamic flux through remethylation (folate-dependent) and transsulfuration (cystathionine β-synthase) pathways .
  • Data normalization : Use stable isotope-labeled cofactors (e.g., ¹³C-adenosylmethionine) to control for variability in enzyme activity .

Q. How can researchers validate the role of DL-Homocysteine-3,3,4,4-D4 in redox stress assays?

  • Thiol-specific probes : Combine with Ellman’s reagent (DTNB) to quantify free thiol groups, accounting for deuterium’s impact on reaction rates .
  • Oxidative stress markers : Correlate deuterated homocysteine levels with glutathione redox ratios (GSH:GSSG) in cells treated with pro-oxidants (e.g., H₂O₂) .
  • Knockdown controls : Use CRISPR/Cas9 to silence homocysteine-metabolizing enzymes (e.g., CBS, MTHFR) and confirm pathway-specific isotopic incorporation .

Methodological Challenges and Solutions

Q. How to address deuterium exchange in aqueous solutions during long-term experiments?

  • Buffered systems : Use deuterium-depleted water (DDW) and phosphate buffers (pH 7.4) to minimize H/D exchange .
  • Low-temperature workflows : Perform sample processing at 4°C to reduce kinetic isotope effects .
  • Validation via NMR : Periodically check samples for deuterium loss using ²H-NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.